molecular formula C16H16FNO4S B1305392 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid CAS No. 332052-57-0

3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Cat. No.: B1305392
CAS No.: 332052-57-0
M. Wt: 337.4 g/mol
InChI Key: WOPSXEFXWDHPLJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is a synthetic organic compound that features a fluorinated phenyl group and a toluene sulfonylamino group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various halogenation or substitution reactions can introduce the fluorine atom at the desired position.

    Coupling with Propionic Acid: The final step involves coupling the fluorophenyl and sulfonylamino intermediates with a propionic acid derivative under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group of the propionic acid, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
  • 3-(4-Methyl-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
  • 3-(4-Nitro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Uniqueness

The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique among similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(10-16(19)20)12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPSXEFXWDHPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389482
Record name 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332052-57-0
Record name 3-(4-Fluoro-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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